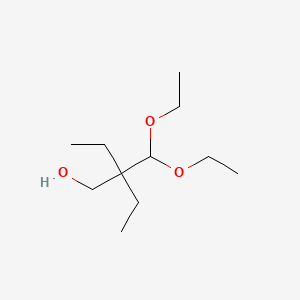
7-(2-Chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one is a chemical compound that belongs to the class of benzazepines. This compound is characterized by the presence of a chloropropanoyl group attached to the benzazepine core. Benzazepines are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one typically involves the chlorination of propionyl chloride followed by a series of reactions to introduce the benzazepine core. One common method involves the use of 2-chloropropionyl chloride as a key intermediate . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions using propionyl chloride and subsequent steps to introduce the benzazepine structure. The process is optimized to maximize yield and minimize by-products, often involving advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
7-(2-Chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloropropanoyl group to a propanol group.
Substitution: The chlorine atom in the chloropropanoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the benzazepine core, such as ketones, alcohols, and substituted benzazepines .
Aplicaciones Científicas De Investigación
7-(2-Chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of 7-(2-Chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The chloropropanoyl group is believed to play a crucial role in binding to these targets, leading to the modulation of their activity. This compound may affect various biochemical pathways, contributing to its pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropropionyl chloride: A related compound used in similar synthetic applications.
2-Chloropropionic acid: Shares structural similarities and undergoes similar chemical reactions.
Uniqueness
7-(2-Chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one is unique due to its specific benzazepine core, which imparts distinct pharmacological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C13H14ClNO2 |
|---|---|
Peso molecular |
251.71 g/mol |
Nombre IUPAC |
7-(2-chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C13H14ClNO2/c1-8(14)13(17)10-5-6-11-9(7-10)3-2-4-12(16)15-11/h5-8H,2-4H2,1H3,(H,15,16) |
Clave InChI |
OTVQHUMQDVEAAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC2=C(C=C1)NC(=O)CCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


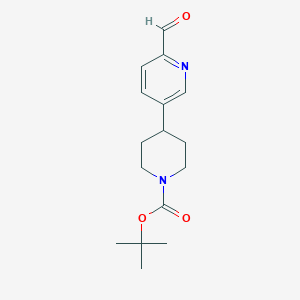
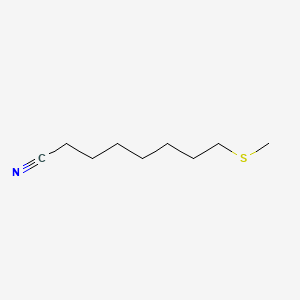
![[1-(2-Aminophenyl)-4-piperidinyl]-4-morpholinylmethanone](/img/structure/B13941277.png)
![2-Oxazolamine, 4,5-dihydro-5-[(2-methoxyphenoxy)methyl]-](/img/structure/B13941284.png)
![Octahydropyrido[1,2-a]azepin-9(6h)-one](/img/structure/B13941288.png)
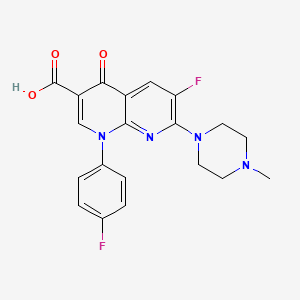
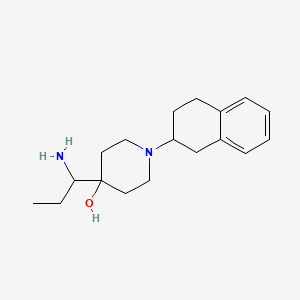
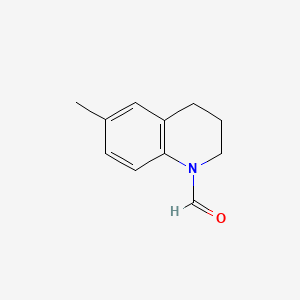
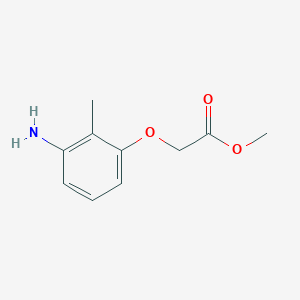
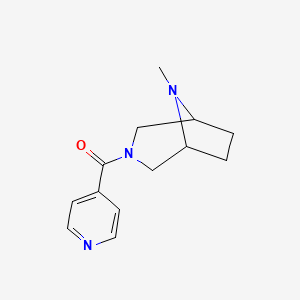
![Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-](/img/structure/B13941321.png)

![Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy-](/img/structure/B13941329.png)
